molecular formula C7H14 B077202 (Z)-Hex-2-ene, 5-methyl- CAS No. 13151-17-2

(Z)-Hex-2-ene, 5-methyl-

Cat. No.: B077202
CAS No.: 13151-17-2
M. Wt: 98.19 g/mol
InChI Key: GHBKCPRDHLITSE-PLNGDYQASA-N
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Description

(Z)-Hex-2-ene, 5-methyl- is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in the hexene chain, with a methyl group attached to the fifth carbon. The (Z)-configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, making it a cis-isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-Hex-2-ene, 5-methyl- can be synthesized through various methods, including:

    Alkene Isomerization: Starting from (E)-Hex-2-ene, 5-methyl-, the compound can be isomerized to the (Z)-form using catalysts such as palladium on carbon under hydrogenation conditions.

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. For instance, reacting 5-methylpentanal with a suitable ylide can yield (Z)-Hex-2-ene, 5-methyl-.

Industrial Production Methods

Industrial production of (Z)-Hex-2-ene, 5-methyl- typically involves large-scale catalytic processes. One common method is the selective hydrogenation of alkynes using Lindlar’s catalyst, which can produce the (Z)-alkene selectively.

Chemical Reactions Analysis

Types of Reactions

(Z)-Hex-2-ene, 5-methyl- undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bond to form hexane, 5-methyl-.

    Substitution: Halogenation reactions with bromine or chlorine can add halogens across the double bond, forming dihalides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Bromine, chlorine.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Hexane, 5-methyl-.

    Substitution: Dihalides.

Scientific Research Applications

(Z)-Hex-2-ene, 5-methyl- has various applications in scientific research:

    Chemistry: Used as a model compound in studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential role in biological signaling pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-Hex-2-ene, 5-methyl- involves its interaction with molecular targets through its double bond and methyl group. The double bond allows for various addition reactions, while the methyl group can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (E)-Hex-2-ene, 5-methyl-: The trans-isomer of the compound, with substituents on opposite sides of the double bond.

    Hex-1-ene, 5-methyl-: An isomer with the double bond at a different position.

    Hex-3-ene, 5-methyl-: Another positional isomer with the double bond between the third and fourth carbons.

Uniqueness

(Z)-Hex-2-ene, 5-methyl- is unique due to its (Z)-configuration, which can result in different physical and chemical properties compared to its (E)-isomer. This configuration can influence its reactivity, boiling point, and interaction with other molecules.

Properties

IUPAC Name

(Z)-5-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBKCPRDHLITSE-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13151-17-2
Record name 5-Methyl-2-hexene, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-2-HEXENE, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POQ2TVS2I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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